molecular formula C14H12N2O B2811408 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 28643-53-0

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2811408
CAS No.: 28643-53-0
M. Wt: 224.263
InChI Key: AUGPRLHZAOPVIR-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl isocyanate under reflux conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. Additionally, the compound may interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Biological Activity

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is a significant compound in medicinal chemistry, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core with a benzyl substituent, enhancing its lipophilicity and ability to interact with various biological targets. The presence of the benzyl group is crucial as it influences the compound's solubility and binding affinity to proteins.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin and ciprofloxacin .

Antiviral Activity
The compound has shown potential in antiviral applications. Its mechanism involves the inhibition of viral replication processes, although specific viral targets remain to be fully elucidated. Preliminary studies suggest activity against viruses such as influenza and herpes simplex virus.

Anticancer Properties
this compound has been evaluated for its anticancer effects, particularly in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against A549 lung cancer cells and other rapidly dividing tumor cells . The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, although further research is needed to clarify these pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes by binding to their active sites, disrupting metabolic pathways. For example, it has been shown to inhibit α-glucosidase, which is crucial for glucose metabolism, with an IC50 value significantly lower than standard inhibitors like acarbose .
  • Protein Interaction : It may also affect protein function by stabilizing or destabilizing protein conformations through hydrophobic interactions due to its lipophilic nature .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives including this compound reported MIC values against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 50 μg/ml and 62.5 μg/ml respectively, demonstrating potent antibacterial activity compared to standard treatments .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of several benzimidazole derivatives on cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations as low as 10 µM against A549 cells. This effect was attributed to apoptosis induction as confirmed by flow cytometry analysis .

Data Tables

Activity Type Target Pathogen/Cell Line IC50/MIC (µM) Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli62.5
AnticancerA549 (lung cancer)10
Enzyme Inhibitionα-glucosidase15

Properties

IUPAC Name

3-benzyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPRLHZAOPVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

35 mg of 1-benzyl-3-[(1Z)-1-(methylsulfanyl)prop-1-en-2-yl]-1,3-dihydro-2H-benzimidazol-2-one 1 (0.113 mmol) prepared as described in example 2 were solubilised in a solution of MeOH/H2O 1:1 (2 mL). Then, CF3SO3H (2 mL) was added and the solution refluxed under magnetic stirring. After 3 h, H2O was added (5 mL) and the solution was extracted 3×10 mL of CH2Cl2. The resulting solid was finally chromatographed on silica gel (CH2Cl2/AcOEt 8:2) to yield 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one 2 as a white powder (12 mg, 48%). Mp 194° C. (Iitt. G. Vernin, H. Domlog, C. Siv, J. Metzger, J. Heterocyclic Chem., 18, 85 (1981): 198° C.); Rf=0.23 (CH2Cl2/AcOEt 8:2); 1H NMR (200 MHz, CDCl3) δ=5.11 (2H, s, CH2), 6.84-7.35 (9H, m, Ar), 10.08 (1H, brs, NH).
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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CSC=C(C)n1c(=O)n(Cc2ccccc2)c2ccccc21
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Synthesis routes and methods III

Procedure details

[N-(2-Aminophenyl)]-benzylamine (15.1 mmol, 3.0 g) in dichloromethane (80 ml) is charged with triphosgene (5.3 mmol, 1.57 g) in dichloromethane (40 ml) and is stirred at room temperature over the weekend. The suspension is poured into water (100 g) and is extracted with dichloromethane (2×50 ml). The organic layer is a suspension The colorless solid is filtered off, is dried in vacuo and is recrystallized from ethyl acetate to give the title product (81%)(R1=H, R2=benzyl, n=0).
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3 g
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1.57 g
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80 mL
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40 mL
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100 g
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Yield
81%

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